

2-Cycloocten-1-one enone system reactivity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 2-Cycloocten-1-one

CAS No.: 1728-25-2

Cat. No.: S678875

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Synthesis and Experimental Protocols

2-Cycloocten-1-one can be synthesized through several laboratory methods. The table below summarizes key synthetic pathways as guided by literature.

Synthetic Method	Conditions / Reagents	Notes / Yield	Reference
Oxidation with IBX Complex	IBX•4-methoxypyridine-N-oxide complex; DMSO; 25 °C; 18h.	Part of a synthetic route guide.	[1]
Copper-Catalyzed Reaction	Copper(II) hexafluoro-2,4-pentanedionate; Toluene; 150 °C; 4h.	Part of a synthetic route guide.	[1]
Photochemical Reaction	In hexane; 20 °C; 1h; with irradiation.	Part of a synthetic route guide.	[1]

Key Reactivity and Applications

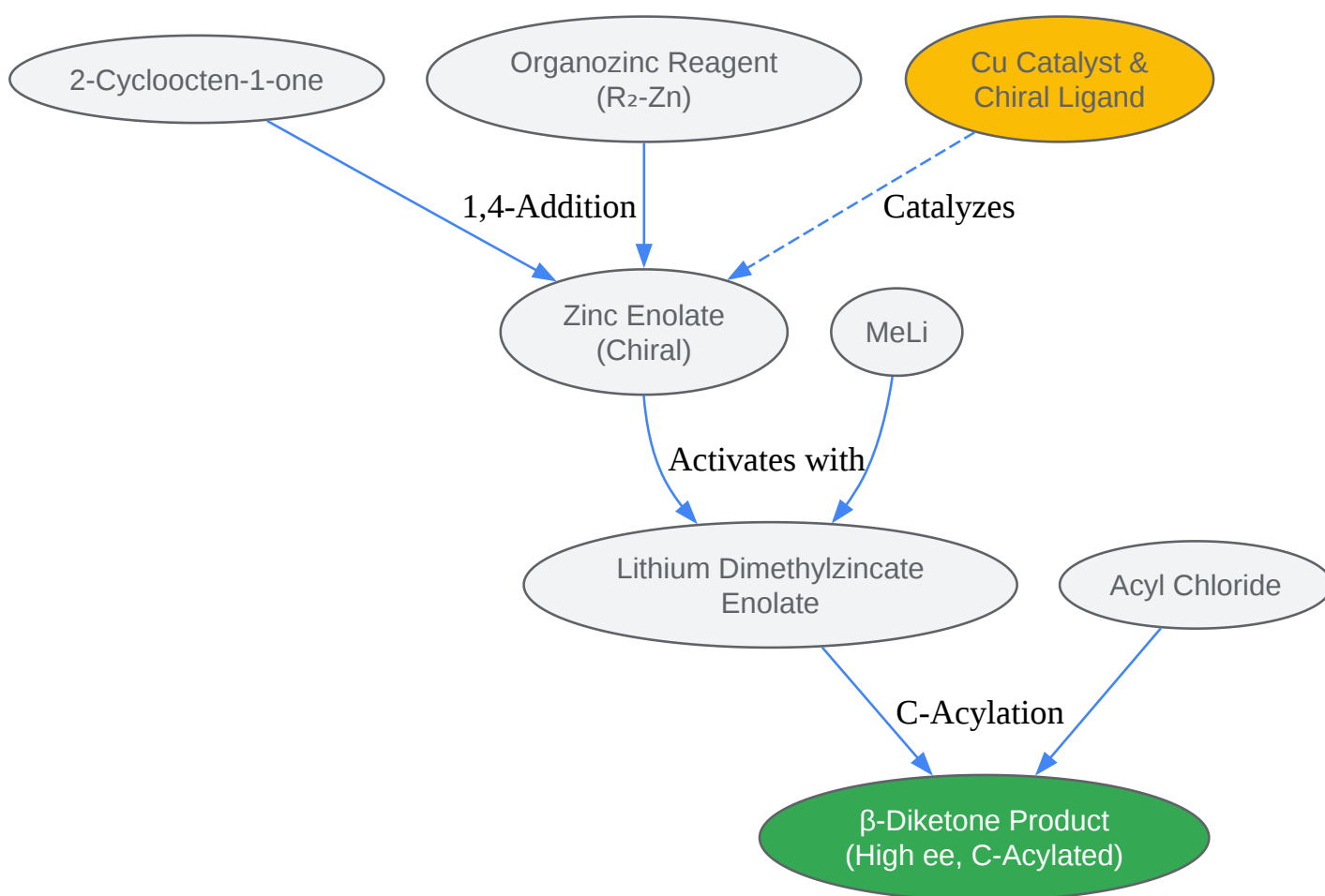
The reactivity of **2-cycloocten-1-one** is defined by its **α,β -unsaturated ketone (enone)** system, which allows it to participate in several key transformations.

Stereoselective Conjugate Addition and C-Acylation

A highly general strategy involves the **copper-/phosphoramidite-catalyzed enantioselective conjugate addition** of organozinc reagents to cyclic enones, followed by a **C-acylation** of the resulting zinc enolate [2]. This one-pot, three-component coupling is powerful for building molecular complexity.

- **Key Innovation:** The standard zinc enolate is activated by adding **methyl lithium** to form a highly reactive **lithium dimethylzincate** complex. This ensures exclusive **C-acylation** over competitive O-acylation, even at low temperatures (-78 °C) [2].
- **Scope:** This method works efficiently with **2-cycloocten-1-one** and 2-cyclohepten-1-one, producing 1,3-diketones in high yield and with excellent enantiomeric excess (>90% ee) [2].

The following diagram illustrates the workflow for this tandem reaction.



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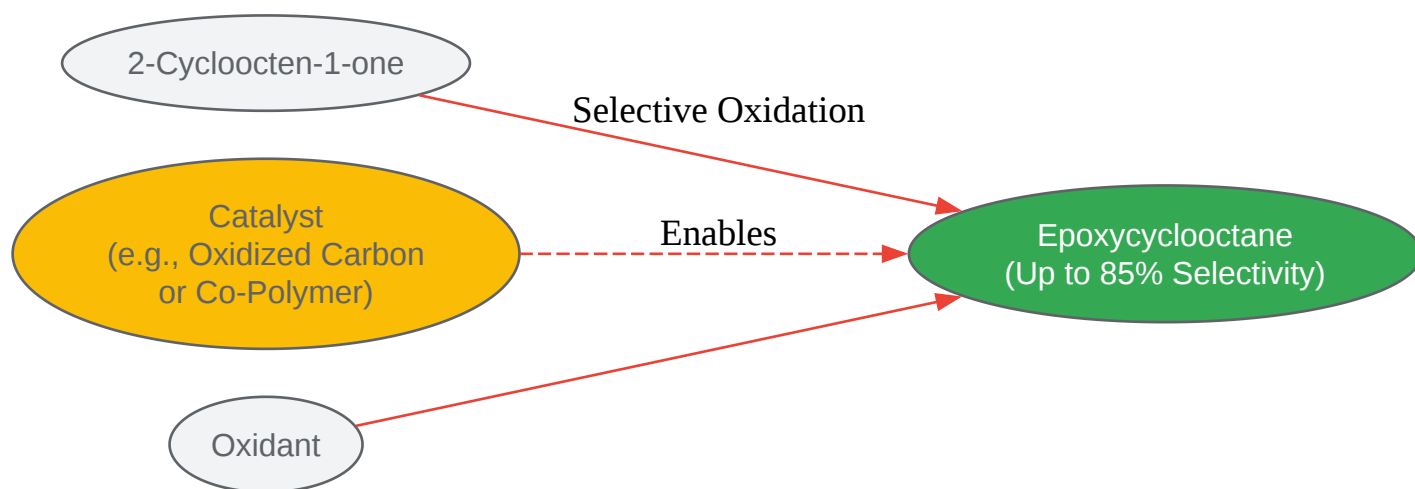
Workflow for the enantioselective conjugate addition–acylation sequence.

Selective Epoxidation

The alkene within the enone system can be selectively oxidized to form an epoxide (oxirane) [1].

- **Catalysts:** This epoxidation can be achieved under mild conditions using **oxidized carbon nanomaterials** (e.g., carbon nanotubes, graphene flakes) or **cobalt-based coordination polymers** [1].
- **Performance:** These catalytic systems demonstrate high activity and selectivity, with some achieving up to **85% selectivity for the epoxide product**. The performance is influenced by the catalyst's surface chemistry, particularly optimized oxygen-containing functional groups [1].

The pathway for this catalytic epoxidation is summarized below.



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Catalytic pathway for the selective epoxidation of **2-cycloocten-1-one**.

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References

1. - 2 - Cycloocten - 1 | lookchem one [lookchem.com]

2. Stereoselective Multicomponent Reactions Using Zincate Nucleophiles... [pmc.ncbi.nlm.nih.gov]

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